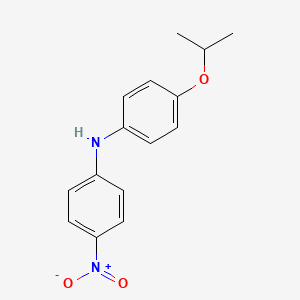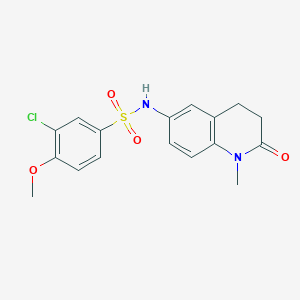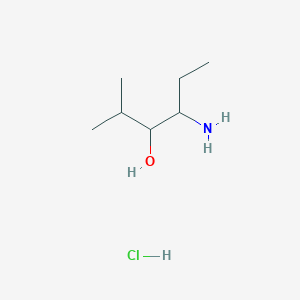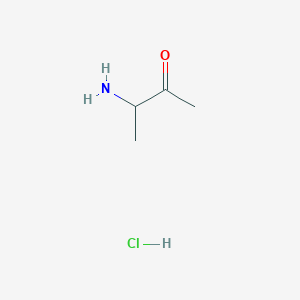![molecular formula C19H10F4N2O B2359977 2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 338964-57-1](/img/structure/B2359977.png)
2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is a unique chemical with the linear formula C15H11F4NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The compound has a molecular weight of 313.254 . It’s important to note that the exact structure of this compound would require more specific information or advanced analytical techniques to determine.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. Sigma-Aldrich does not collect analytical data for this product . Therefore, researchers are responsible for confirming the product’s identity and purity .Applications De Recherche Scientifique
Antiviral Applications : A study by Venkateshan et al. (2020) investigated azafluorene derivatives, including compounds similar to 2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, as potential inhibitors of SARS-CoV-2 RdRp. Their study highlights the relevance of these compounds in antiviral research.
Crystal Structure Analysis : The work by Mo et al. (2007) focuses on the crystal structure and biological activities of related pyridine derivatives. Understanding the crystal structures of such compounds can be pivotal for applications in material science and pharmaceutical research.
Chemical Synthesis and Reactions : Liu et al. (2013) explored the crystal structure and reaction mechanisms of similar pyridine carbonitriles, providing insights into their chemical behavior and potential applications in synthetic chemistry (Liu et al., 2013).
Fluorescent Chemosensor Development : A study by Roja et al. (2020) demonstrates the use of phenothiazine-tethered 2-aminopyridine-3-carbonitrile as a fluorescent chemosensor for detecting Fe3+ ions and picric acid, indicating the compound's utility in sensor technology.
Corrosion Inhibition : Sudheer & Quraishi (2015) investigated aryl pyrazolo pyridine derivatives for their corrosion inhibition properties on copper in hydrochloric acid systems. This highlights the potential application of similar compounds in material science and engineering.
Antiproliferative Activities : Charris et al. (2021) synthesized pyridine derivatives with significant implications in impeding the proliferation of certain cancer cell lines, demonstrating the compound's potential in cancer research (Charris et al., 2021).
Electrochemical Applications : El-Menyawy et al. (2019) researched the synthesis and device characterization of pyrazolo[4,3-b] pyridine derivatives, indicating their relevance in electrochemical applications and materials science (El-Menyawy et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F4N2O/c20-16-4-6-17(7-5-16)26-18-13(10-24)8-14(11-25-18)12-2-1-3-15(9-12)19(21,22)23/h1-9,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRUHQXTXXZDCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)OC3=CC=C(C=C3)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2359899.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2359900.png)


![Tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2359903.png)
![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2359904.png)
![1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2359905.png)
![Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2359909.png)

![5-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2359911.png)

![N-(2-ethoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2359916.png)